molecular formula C9H6F3NO B13907935 4-Amino-3-(trifluoromethoxy)phenylacetylene

4-Amino-3-(trifluoromethoxy)phenylacetylene

Cat. No.: B13907935
M. Wt: 201.14 g/mol
InChI Key: OPHDZJCEFVDJOV-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethoxy)phenylacetylene is an organic compound with the molecular formula C9H6F3NO It is characterized by the presence of an amino group, a trifluoromethoxy group, and a phenylacetylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(trifluoromethoxy)phenylacetylene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-3-(trifluoromethoxy)benzene.

    Reduction: The nitro group is reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

    Sonogashira Coupling: The amino-substituted benzene derivative undergoes a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethoxy)phenylacetylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or the alkyne moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-Amino-3-(trifluoromethoxy)phenylacetylene has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethoxy)phenylacetylene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the amino group can form hydrogen bonds with biological targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenylacetylene: Lacks the amino group, making it less versatile in biological applications.

    3-Fluoro-4-(trifluoromethoxy)phenylacetylene: Contains a fluorine atom instead of an amino group, altering its reactivity and applications.

Uniqueness

4-Amino-3-(trifluoromethoxy)phenylacetylene is unique due to the presence of both an amino group and a trifluoromethoxy group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

4-ethynyl-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C9H6F3NO/c1-2-6-3-4-7(13)8(5-6)14-9(10,11)12/h1,3-5H,13H2

InChI Key

OPHDZJCEFVDJOV-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)N)OC(F)(F)F

Origin of Product

United States

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